molecular formula C16H20ClNO3S B2719109 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one CAS No. 2034458-88-1

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one

Cat. No.: B2719109
CAS No.: 2034458-88-1
M. Wt: 341.85
InChI Key: PKCDAFDRNRBMLL-UHFFFAOYSA-N
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Description

1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)pent-4-en-1-one is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

The compound 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one, related to the chemical structure of interest, was designed as a pro-drug targeting anaerobic bacteria. This strategy aims to exploit the specific environments within target bacterial cells, where the compound, after undergoing bioreduction by bacterial enzymes such as ferredoxin, releases a lethal species specifically effective against anaerobic pathogens. This approach underlines the potential of structurally similar compounds for antibacterial applications, particularly for targeting drug-resistant bacterial strains in anaerobic conditions (J. Dickens et al., 1991).

Environmental Impact Studies

Research on dioxin impurities in agrochemicals, including those structurally related to our chemical of interest, highlights the environmental significance of studying such compounds. The analysis of historical Japanese agrochemical formulations showed significant contamination with dioxins and dioxin-like compounds, which are hazardous pollutants. This work emphasizes the necessity of monitoring and managing the environmental impact of chlorophenyl compounds and their derivatives, which can serve as precursors to highly toxic dioxins (S. Masunaga et al., 2001).

Synthesis and Chemical Reactions

The study of reactions between 1,2-diaminobenzene and 1,3-diketones, including the involvement of chloro and chlorophenyl derivatives, contributes to our understanding of the chemical behavior and synthetic potential of such compounds. These investigations provide valuable insights into the mechanisms of cyclization and the formation of novel heterocyclic structures, potentially leading to new applications in material science, pharmaceuticals, and organic synthesis (Siegfried E. Drewes et al., 1977).

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3S/c1-2-3-8-16(19)18-10-9-15(22(20,21)12-11-18)13-6-4-5-7-14(13)17/h2,4-7,15H,1,3,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKCDAFDRNRBMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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